JWH-203

概要

説明

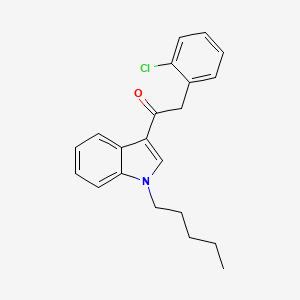

JWH-203: (1-ペンチル-3-(2-クロロフェニルアセチル)インドール)は、フェニルアセチルインドールファミリーに属する合成カンナビノイドです。 カンナビノイド受容体1型(CB1)およびカンナビノイド受容体2型(CB2)の両方に対してほぼ等しい親和性を持つカンナビノイドアゴニストとして作用し、CB1では解離定数(Ki)が8.0ナノモル、CB2では7.0ナノモルです 。 この化合物は、ジョン・W・ ハフマンによって発見され、合成カンナビノイドの効果を研究するための科学研究で使用されてきました 。

科学的研究の応用

Synthetic Cannabinoid Research

JWH-203 is primarily studied for its interaction with cannabinoid receptors in the human body. Research indicates that it acts as a potent agonist at the CB1 and CB2 receptors, which are involved in various physiological processes including pain modulation, appetite regulation, and mood enhancement.

Key Findings :

- Efficacy : Studies suggest that this compound exhibits effects similar to those of Δ9-tetrahydrocannabinol (THC), including analgesic and anti-emetic properties .

- Behavioral Effects : In animal models, this compound has been shown to produce a cannabinoid tetrad effect, which includes analgesia, hypomotility, catalepsy, and hypothermia .

Potential Therapeutic Uses

While this compound has not been approved for medical use, its pharmacological profile suggests potential therapeutic applications:

- Pain Management : Due to its analgesic properties, it could be explored for chronic pain relief.

- Anti-emetic Effects : Similar to THC, it may help alleviate nausea and vomiting associated with chemotherapy.

Forensic Applications

This compound has been identified as a substance of abuse and is frequently encountered in forensic toxicology. Its detection is crucial for understanding patterns of synthetic cannabinoid use.

Detection Methods :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method is commonly employed to identify this compound in biological samples such as urine and blood .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Another reliable technique used for the analysis of synthetic cannabinoids .

Epidemiological Studies

Research has documented the prevalence of synthetic cannabinoids like this compound in various populations. For instance:

- A study published in Journal of Analytical Toxicology highlighted the increasing incidence of synthetic cannabinoid-related emergencies in urban settings .

Clinical Observations

Clinical case studies have reported adverse effects associated with this compound use, including severe agitation, psychosis, and cardiovascular complications. These findings underscore the need for continued monitoring and regulation of synthetic cannabinoids.

作用機序

JWH-203は、カンナビノイド受容体CB1およびCB2に結合し、活性化することで効果を発揮します。 これらの受容体は、エンドカンナビノイド系の一部であり、痛み、気分、食欲、免疫応答など、様々な生理学的プロセスを調節する重要な役割を果たしています 。 これらの受容体に結合すると、this compoundは内因性カンナビノイドの効果を模倣し、神経伝達物質の放出の調節とそれに続く生理学的効果をもたらします 。

生化学分析

Biochemical Properties

JWH-203 acts as a cannabinoid agonist, binding to the CB1 and CB2 receptors with a Ki of 8.0 nM and 7.0 nM respectively . This interaction with the cannabinoid receptors is key to its role in biochemical reactions .

Cellular Effects

The effects of this compound on cells are primarily mediated through its action as a cannabinoid agonist . By binding to the CB1 and CB2 receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the CB1 and CB2 receptors . This binding can lead to changes in gene expression and can influence the activity of various enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent

準備方法

合成経路と反応条件: JWH-203の合成は、トリエチルアミンなどの塩基の存在下、1-ペンチルインドールと2-クロロベンゾイルクロリドを反応させることから始まります。 反応は通常、無水条件下で行われ、不活性雰囲気中で実施されて水分が反応を妨げないようにします 。

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、工業用グレードの試薬と溶媒を使用し、反応条件は最大収率と純度を得るように最適化されています。 生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製されます 。

化学反応の分析

反応の種類: JWH-203は、次のような様々な化学反応を起こします。

酸化: this compoundは酸化されて対応するケトンまたはカルボン酸を生成することができます。

還元: this compoundの還元は、アルコールまたはアミンの生成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: ケトンまたはカルボン酸の生成。

還元: アルコールまたはアミンの生成。

置換: ハロゲン化または求核剤置換誘導体の生成.

科学研究の応用

This compoundは、様々な用途の科学研究で広く使用されてきました。

類似化合物との比較

類似化合物:

JWH-250: 1-ペンチル-3-(2-メトキシフェニルアセチル)インドール

JWH-249: 1-ペンチル-3-(2-ブロモフェニルアセチル)インドール

JWH-251: 1-ペンチル-3-(2-メチルフェニルアセチル)インドール

比較: JWH-203は、カンナビノイド受容体に対する強いインビトロ結合親和性を持つため、そのアナログの中でもユニークです。 JWH-250、JWH-249、およびJWH-251もカンナビノイド受容体アゴニスト活性を示しますが、this compoundはフェニルアセチルインドール群の中で最も強い結合親和性を持っています 。 さらに、インビトロでのCB1 Kiは弱いものの、2-メチルインドール誘導体であるJWH-204は、カンナビノイド活性に対する動物実験ではthis compoundよりも強力です 。

生物活性

2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, commonly known as JWH-203, is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors. This compound has garnered attention for its biological activity, particularly in relation to its effects on the central nervous system and its potential applications in research and medicine.

Molecular Structure

- Molecular Formula : C21H22ClNO

- Molecular Weight : 339.8585 g/mol

- CAS Number : 864445-54-5

- InChI Key : YDINKDBAZJOSLV-UHFFFAOYSA-N

Chemical Structure

The structure of this compound can be represented as follows:

Physical Properties

- Appearance : Typically appears as a solid or liquid depending on the formulation.

- Solubility : Soluble in organic solvents such as acetonitrile.

This compound functions primarily as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors. This interaction mimics the effects of natural cannabinoids like THC, leading to various physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Analgesic Effects : It has been shown to produce analgesic effects similar to those of THC, which may be beneficial in pain management.

- Psychoactive Effects : Users report euphoria and altered perception, characteristic of cannabinoid activity.

- Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects, making it a candidate for further research in inflammatory conditions.

Toxicology and Safety

The safety profile of this compound is not fully established. Data from various studies indicate potential toxicity at high doses, including:

- Increased heart rate

- Anxiety and paranoia in some users

- Possible neurotoxicity with prolonged use

Case Study 1: Synthetic Cannabinoids and Emergency Room Visits

A study published by the United Nations Office on Drugs and Crime highlighted an increase in emergency room visits related to synthetic cannabinoids, including this compound. Symptoms included severe agitation, tachycardia, and hallucinations, indicating the compound's potent psychoactive effects .

Research Findings

- Receptor Binding Affinity : this compound has a high binding affinity for CB1 receptors compared to natural cannabinoids, suggesting increased potency .

- Behavioral Studies : Animal studies have demonstrated that administration of this compound leads to significant changes in behavior consistent with cannabinoid activity, such as reduced locomotor activity and increased grooming behaviors .

- Comparative Analysis with Other Cannabinoids :

Compound CB1 Affinity (Ki) Psychoactive Effects Analgesic Effects This compound Low nM Yes Yes THC Low nM Yes Yes CBD High nM No Limited

特性

IUPAC Name |

2-(2-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDINKDBAZJOSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235557 | |

| Record name | JWH-203 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-54-5 | |

| Record name | JWH 203 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-203 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 864445-54-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JWH-203 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52CP80V8FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: JWH-203, chemically known as 2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is a synthetic cannabinoid receptor agonist (SCRA). While its specific mechanism of action in humans is not fully elucidated in the provided research, it is known to act on cannabinoid receptors in the body, particularly CB1 and CB2 receptors, similar to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component in marijuana. [, , ] This interaction is responsible for its cannabis-like effects. []

ANone: Several analytical techniques have been employed to characterize this compound.

- Molecular Formula: C21H22ClNO []

- Molecular Weight: 339.86 g/mol []

- Spectroscopic Data:

- NMR: Detailed NMR data, including chemical shifts and coupling constants, are available in the literature. []

- UV Spectroscopy: UV spectra of this compound have been recorded and can be used for identification. []

- Mass Spectrometry: Characteristic mass spectral data, including precursor and product ions, have been reported for this compound, facilitating its identification in various matrices. [, , , , , ]

A: Research suggests that this compound has been found in varying amounts in products marketed as “legal highs” or "herbal incense." For example, one study identified this compound in 7% of the seized products analyzed. [] Another study identified this compound in combination with other synthetic cannabinoids in commercially available "Spice" products. []

A: Several studies have investigated the metabolism of this compound in humans. The most common metabolic pathways include monohydroxylation, dihydroxylation, and formation of N-pentanoic acid metabolites. [, , ] Specifically, N-(4-hydroxypentyl) metabolites can differentiate between the intake of fluorinated and non-fluorinated analogs of this compound. []

ANone: Several analytical methods have been developed for the detection and quantification of this compound in biological samples, primarily serum and urine:

- GC-MS: Gas chromatography-mass spectrometry (GC-MS) offers a rapid screening approach for this compound. [, ]

- LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for both screening and quantification of this compound and its metabolites. This technique offers high sensitivity and selectivity. [, , , , , ]

- UHPLC-QTOF-MS: Ultra-high pressure liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) provides high sensitivity and resolution for identification and quantification of this compound and its metabolites in complex matrices like urine. [, ]

A: The continuous emergence of new SCRAs with diverse chemical structures poses a challenge for timely identification and analysis. [, ] Analytical methods need constant updates to encompass these new compounds and their metabolites. [] The lack of reference standards for newly emerging SCRAs further complicates their identification. [, ]

A: Studies in rats showed that this compound fully substituted for the discriminative stimulus effects of Δ9-THC, indicating that it produces similar subjective effects. [] This suggests this compound may share abuse liability characteristics with Δ9-THC. []

A: While the onset of action of this compound may be similar to or even shorter than that of Δ9-THC, some research suggests that the effects of this compound might last significantly longer. [] This prolonged duration of action could potentially lead to increased risks for users. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。